molecular formula C14H19NO2 B3364316 (R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester CAS No. 113774-91-7

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester

Cat. No.: B3364316
CAS No.: 113774-91-7
M. Wt: 233.31 g/mol
InChI Key: UDCBOIZIOVLMBA-GFCCVEGCSA-N
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Description

®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester is an organic compound with a complex structure that includes a carbamate group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, transesterification reactions using β-keto esters have been explored for their efficiency and selectivity . These methods often employ catalysts such as silica or other heterogeneous catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other strong nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.

Scientific Research Applications

®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester: The enantiomer of the compound, which may have different biological activities.

    ®-(1-Methyl-pent-4-enyl)-carbamic acid methyl ester: A similar compound with a methyl ester group instead of a benzyl ester.

Uniqueness

®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester is unique due to its specific stereochemistry and the presence of both a carbamate and a benzyl ester group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

benzyl N-[(2R)-hex-5-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-4-8-12(2)15-14(16)17-11-13-9-6-5-7-10-13/h3,5-7,9-10,12H,1,4,8,11H2,2H3,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCBOIZIOVLMBA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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